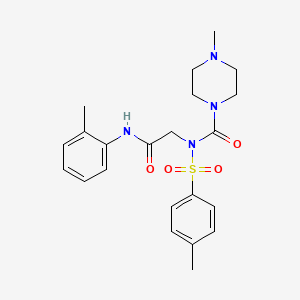![molecular formula C19H27FN2OS B2773199 3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one CAS No. 2380044-89-1](/img/structure/B2773199.png)
3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one is a chemical compound with potential applications in scientific research. It is a synthetic compound that belongs to the class of diazepanes and has been developed as a potential tool for studying the central nervous system (CNS) and related disorders.
科学研究应用
3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative effects in animal models, making it a potential tool for studying anxiety and sleep disorders. It has also been found to modulate the activity of GABAA receptors, which are involved in the regulation of neurotransmission in the 3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one. This makes it a potential tool for studying the mechanisms underlying 3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one disorders such as epilepsy and schizophrenia.
作用机制
The mechanism of action of 3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one involves the modulation of GABAA receptors. It binds to the receptor site and enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. It has also been shown to have anticonvulsant effects, which may be related to its ability to modulate GABAA receptor activity.
生化和生理效应
3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been found to modulate the activity of GABAA receptors, which are involved in the regulation of neurotransmission in the 3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one. It has been suggested that the compound may have potential therapeutic applications in the treatment of anxiety, sleep disorders, and 3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one disorders such as epilepsy and schizophrenia.
实验室实验的优点和局限性
One of the advantages of using 3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one in lab experiments is its ability to modulate GABAA receptor activity. This makes it a potential tool for studying the mechanisms underlying 3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one disorders. However, one of the limitations is that the compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet known. Therefore, caution should be exercised when using the compound in lab experiments.
未来方向
There are several future directions for the study of 3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one. One direction is to further investigate its potential therapeutic applications in the treatment of anxiety, sleep disorders, and 3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one disorders such as epilepsy and schizophrenia. Another direction is to study the compound's safety and efficacy in humans, which would be necessary for its eventual clinical use. Finally, further research is needed to fully understand the mechanisms underlying its effects on GABAA receptors and its potential as a tool for studying the 3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one.
合成方法
The synthesis of 3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one involves the reaction of 2-fluorobenzaldehyde with 4-(thian-4-yl)-1,4-diaminobutane in the presence of acetic anhydride and triethylamine. The resulting product is then treated with propionyl chloride to yield the final product. The synthesis method has been optimized to achieve high yield and purity of the compound.
属性
IUPAC Name |
3-(2-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2OS/c20-18-5-2-1-4-16(18)6-7-19(23)22-11-3-10-21(12-13-22)17-8-14-24-15-9-17/h1-2,4-5,17H,3,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCSYCVIOQLPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCC2=CC=CC=C2F)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

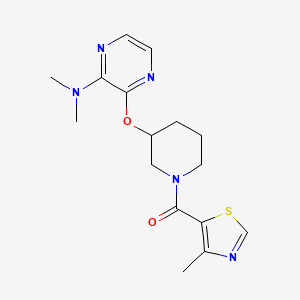
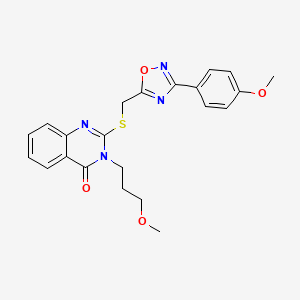
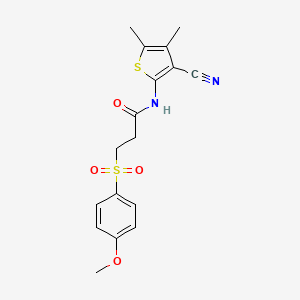
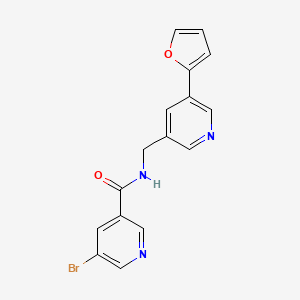
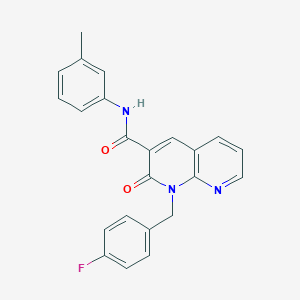
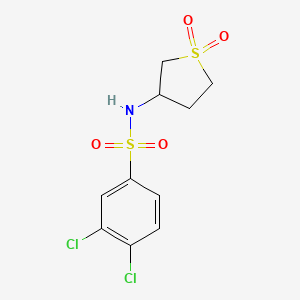
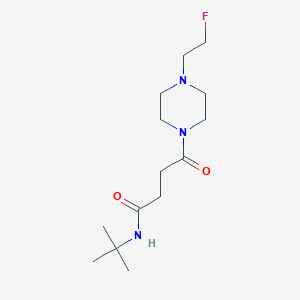
![N-{4-[1-cyclohexanecarbonyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2773126.png)
![2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2773127.png)
![Methyl 2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetate;hydrochloride](/img/structure/B2773128.png)
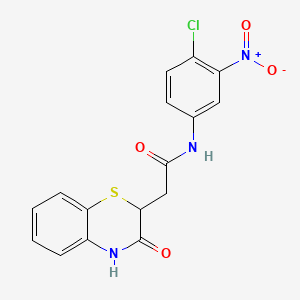
![N'-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide](/img/structure/B2773134.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2773138.png)
